1-(4-Methylphenyl)-3-pyridin-3-ylurea
Description
1-(4-Methylphenyl)-3-pyridin-3-ylurea is a urea derivative featuring a 4-methylphenyl group attached to the urea nitrogen and a pyridin-3-yl moiety. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition and anti-inflammatory properties . This compound’s structure is defined by its aromatic substituents, which influence its electronic, steric, and physicochemical characteristics.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-pyridin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-4-6-11(7-5-10)15-13(17)16-12-3-2-8-14-9-12/h2-9H,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLYKIOJGJDUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200556 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-3-pyridin-3-ylurea typically involves the reaction of 4-methylphenyl isocyanate with 3-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include automated processes and continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(4-Methylphenyl)-3-pyridin-3-ylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides under basic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Methylphenyl)-3-pyridin-3-ylurea has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for modifications that can lead to new compounds with desirable properties.
Medicine: Research has indicated potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the material science industry, this compound can be used in the development of polymers and other advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-pyridin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea linkage and the aromatic groups allow it to form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Differences:
- Substituent Effects: Electron-Donating (-CH₃) vs. Electron-Withdrawing (-Cl): The methyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to the chloro analog . Pyridine Position: The pyridin-3-yl group (target) vs.
Physicochemical Properties
Melting Points and Solubility Trends:
- Urea Derivatives : Ureas generally exhibit high melting points due to strong hydrogen bonding. For example, related phenylpyridinyl compounds in show melting points of 268–287°C, influenced by substituent polarity .
- Non-Urea Analogs: Sulfonyl azetidinones (e.g., 1-[(4-methylphenyl)sulfonyl]-3-azetidinone) have lower melting points (147–152°C), highlighting the role of urea’s hydrogen-bonding network .
Lipophilicity and Solubility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
